2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
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Overview
Description
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, benzoyl, and phenylacetamide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethyl and benzoyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively. These reactions require catalysts such as aluminum chloride and are carried out under anhydrous conditions.
Amidation: The final step involves the reaction of the substituted quinoline with phenylacetamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(6-ethyl-3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
Uniqueness
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and benzoyl groups at specific positions on the quinoline core can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-3-19-10-13-21(14-11-19)27(32)24-17-30(18-26(31)29-22-8-6-5-7-9-22)25-15-12-20(4-2)16-23(25)28(24)33/h5-17H,3-4,18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHHWQAXGSLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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